(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Description
Properties
IUPAC Name |
[5-(2-aminoethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8-5-14-10(4-9(7-15)12-14)6-13(8)3-2-11/h4,8,15H,2-3,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHUQZAOQQSHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, identified by its CAS number 2090310-75-9, is a compound of interest within pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 210.27 g/mol. The compound features a tetrahydropyrazolo structure which is significant in its interaction with biological targets.
Pharmacological Activity
Research indicates that the compound exhibits various biological activities:
1. Antineoplastic Activity
Preliminary studies suggest that derivatives of tetrahydropyrazoles may exhibit antineoplastic properties. For instance, related compounds have shown efficacy against cancer cell lines, including TK-10 and HT-29, indicating potential cytotoxic effects that warrant further investigation into this compound's role in cancer therapy .
2. Neuroprotective Effects
The compound may also possess neuroprotective properties. Research on similar pyrazolo derivatives has highlighted their ability to interact with serotonin receptors and modulate neurotransmitter levels, suggesting a potential role in treating neurological disorders .
3. Antimicrobial Activity
Initial evaluations indicate that compounds within this class can demonstrate antimicrobial activity. While specific data on this compound is limited, related structures have shown effectiveness against various bacterial strains .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Modulation : Similar compounds have been found to act as agonists or antagonists at various receptors (e.g., 5-HT receptors), influencing neurotransmitter dynamics and potentially leading to therapeutic effects in mood disorders and anxiety .
- Inhibition of Enzymatic Activity : Certain derivatives exhibit inhibitory effects on enzymes involved in tumor progression or microbial metabolism. This suggests that this compound may similarly affect enzyme activity related to disease processes .
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
- Anticancer Studies : A study demonstrated that tetrahydropyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
- Neuropharmacological Research : Investigations into the neuropharmacological properties of related compounds revealed their potential as therapeutic agents for neurological conditions by modulating serotonin pathways .
- Antimicrobial Assessments : Research into the antimicrobial properties of pyrazole derivatives showed promising results against pathogenic bacteria and fungi .
Scientific Research Applications
Hepatitis B Virus (HBV) Treatment
Recent studies have highlighted the efficacy of tetrahydropyrazolo[1,5-a]pyrazine derivatives, including our compound of interest, as potential HBV CpAMs. These compounds are designed to inhibit the replication of HBV by modulating the core protein's activity.
Key Findings :
- A study demonstrated that certain derivatives effectively reduced HBV DNA levels in preclinical models. The lead compound exhibited significant antiviral activity against nucleos(t)ide-resistant HBV variants, making it a promising candidate for further development in treating chronic HBV infections .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties of tetrahydropyrazolo derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in neurodegenerative diseases.
Research Insights :
- Investigations into related compounds have indicated that they may help mitigate oxidative stress and promote neuronal survival in models of neurodegeneration .
Synthesis and Development
The synthesis of (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol involves several steps that ensure the correct formation of the pyrazolo structure. The synthetic pathways often utilize starting materials that are readily available and can be modified to enhance yield and purity.
Synthetic Route Overview :
- Formation of the pyrazolo core through cyclization reactions.
- Introduction of the aminoethyl side chain via alkylation methods.
- Final steps involve functional group modifications to obtain the methanol derivative.
Case Study 1: Antiviral Activity
In a recent study assessing various tetrahydropyrazolo compounds for antiviral activity against HBV, the compound exhibited a notable reduction in viral load when administered orally in a controlled mouse model . This positions it as a candidate for further clinical trials.
Case Study 2: Neuroprotection
A related study investigated the neuroprotective effects of tetrahydropyrazolo derivatives in models of oxidative stress-induced neuronal death. The results suggested that these compounds could enhance cell viability and reduce markers of oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and synthetic pathways:
Key Observations:
Core Heterocycle Variations :
- Pyrazolo[1,5-a]pyrazines (target compound and ) exhibit a six-membered dihydropyrazine ring fused to pyrazole, whereas pyrazolo[1,5-a]pyrimidines () feature a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Polar Groups: The methanol group in the target compound and its bromo analog () increases solubility compared to non-polar analogs like the chlorophenyl derivative in . Aminoethyl vs.
Synthetic Pathways: The target compound’s synthesis likely involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core, akin to the hydrogenation methods used for ’s compound . Brominated analogs () may require halogenation steps, while pyrimidine derivatives () often employ condensation reactions with malononitrile or cyanoacetate .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrazine Core
A common approach is the condensation of appropriately substituted pyrazole derivatives with ethylenediamine or aminoethyl precursors under acidic or neutral conditions to form the fused bicyclic ring. For example, in related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine syntheses, intermediates such as N-aminoethylpyrrole derivatives are reacted with arylglyoxals or similar aldehydes to form bicyclic systems via Pictet–Spengler-type cyclizations followed by intramolecular Wittig or oxidative aromatization steps.
Installation of the 5-(2-Aminoethyl) Side Chain
The 5-position aminoethyl substituent is introduced by nucleophilic substitution or by using aminoethyl-substituted starting materials. One efficient method involves the use of N-aminoethylpyrrole or related amines as starting materials, which upon cyclization incorporate the aminoethyl group directly into the fused bicyclic system.
Representative Synthetic Route (Based on Related Pyrazolo Derivatives)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Synthesis of substituted arylglyoxal derivatives from acetophenones | Oxidation reactions | Aryl glyoxals (key aldehyde intermediates) |
| 2. Condensation of arylglyoxal with N-aminoethylpyrrole in presence of acetic acid in dry dichloromethane | Room temperature, 2 hours | Formation of intermediate adducts via Pictet–Spengler reaction |
| 3. Addition of triphenylphosphine and dimethyl acetylenedicarboxylate (DMAD) | Room temperature, 10 minutes | Formation of dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine dicarboxylates |
| 4. Cyclization with hydrazine hydrate in ethanol under reflux | 10 hours | Formation of fused bicyclic pyrazolo derivatives with hydroxymethyl group |
This sequence, adapted from a study on related fused pyrazolo compounds, illustrates the use of a one-pot, multi-step reaction to efficiently build complex bicyclic systems incorporating aminoethyl and hydroxymethyl groups.
Mechanistic Insights
- The initial condensation involves acid-catalyzed Pictet–Spengler-type cyclization between arylglyoxal and N-aminoethylpyrrole.
- The subsequent Wittig reaction with the phosphorus ylide generated from triphenylphosphine and DMAD forms the bicyclic framework.
- Oxidative aromatization stabilizes the bicyclic system.
- Hydrazine hydrate promotes cyclization and functional group transformations, including formation of the hydroxymethyl substituent.
Data Table Summarizing Synthetic Conditions and Yields (Adapted from Related Studies)
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aryl glyoxal synthesis | Acetophenones, oxidants | Literature methods | 70-85 | Substituted arylglyoxals |
| 2 | Pictet–Spengler condensation | Aryl glyoxal, N-aminoethylpyrrole, HOAc, DCM | RT, 2 h | 80-90 | Intermediate adducts |
| 3 | Wittig cyclization | Triphenylphosphine, DMAD | RT, 10 min | 75-88 | Formation of bicyclic dicarboxylates |
| 4 | Cyclization and reduction | Hydrazine hydrate, EtOH | Reflux, 10 h | 65-80 | Final bicyclic product with hydroxymethyl |
Additional Notes on Purification and Characterization
- Purification is typically achieved by column chromatography using gradient elution.
- Structural confirmation is done via IR, ^1H NMR, ^13C NMR, mass spectrometry, and X-ray crystallography.
- The presence of phosphine oxide byproduct confirms the Wittig reaction step.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Catalytic hydrogenation using Pt/C under H₂ (50°C, 4 hours) is a common method for reducing nitro intermediates in pyrazolo-pyrazine derivatives. For example, hydrogenation of (R)-4-amino-6-(2-fluoro-5-nitrophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile (28) in MeOH yields the corresponding amine (29) after filtration and concentration .
- Table 1 : Key Reaction Conditions
| Starting Material | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|
| Compound 28 (31.8 mmol) | Pt/C (5 wt.%), MeOH | 50°C, 4 h | Crude product (purification required) |
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Spectroscopic techniques (¹H/¹³C NMR, IR, MS) are critical. For structurally similar pyrazolo-pyrazine derivatives, melting points (e.g., 266–268°C for 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) and elemental analysis (%C, %H, %N) confirm purity . X-ray crystallography resolves stereochemical ambiguities in chiral analogs .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Ethanol and DMF-EtOH (1:1) mixtures are effective for recrystallizing pyrazolo-pyrazine derivatives. For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine (11) is crystallized from dioxane, yielding 70% pure product .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics, while machine learning models trained on experimental data (e.g., reaction time, solvent polarity) identify optimal conditions. ICReDD’s approach integrates computation and experiment to reduce trial-and-error cycles .
- Case Study : AI-driven platforms like COMSOL Multiphysics enable real-time adjustments in catalytic hydrogenation, improving yield by 15–20% in analogous systems .
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Comparative NMR analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) clarifies spectral overlaps. For instance, 3-(4'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14) shows distinct ¹H NMR shifts (δ 6.8–7.4 ppm for aromatic protons) versus non-halogenated analogs .
Q. What strategies mitigate instability of the aminoethyl side chain during storage?
- Methodological Answer : Lyophilization under inert gas (N₂/Ar) prevents oxidation. Stability studies on pyrazolo-pyrimidines suggest storage at −20°C in amber vials with desiccants (e.g., silica gel) extends shelf life by >6 months .
Q. How to design biological assays for evaluating its pharmacological potential?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition, receptor binding) require structural analogs with modifications at the 6-methyl or 2-methanol groups. For example, triazolo-pyrimidine derivatives are screened against VEGFR2 and MMP9 using fluorescence polarization assays .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic protocols?
- Methodological Answer : Variations arise from catalyst loading (e.g., 5 wt.% vs. 10 wt.% Pt/C), solvent purity, and hydrogenation pressure. Reproducibility requires strict control of these parameters. For example, incomplete reduction of nitro groups in compound 28 due to suboptimal H₂ pressure can lower yields by 20–25% .
Methodological Tools and Resources
-
Table 2 : Analytical Techniques for Characterization
Technique Application Example Data ¹H NMR Confirms substituent positions δ 2.5–3.0 ppm (methyl groups), δ 5.2–6.0 ppm (methanol protons) X-ray Crystallography Resolves stereochemistry Crystallographic data for 1-(7-(2,3-dimethoxyphenyl)-triazolo[1,5-a]pyrimidin-6-yl)ethanone HPLC Purity assessment Retention time: 8.2 min (C18 column, pH 6.5 buffer)
Key Challenges in Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
